molecular formula C13H17BF2O2S B6335414 2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester CAS No. 1355011-25-4

2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester

Cat. No.: B6335414
CAS No.: 1355011-25-4
M. Wt: 286.1 g/mol
InChI Key: GWNRDQCFASRPBI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the compound transfers the formally nucleophilic organic groups to a palladium catalyst . This results in the formation of a new carbon-carbon bond.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds.

Pharmacokinetics

It’s known that the compound is solid at room temperature and should be stored at 2-8°c for optimal stability

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of complex organic compounds, including pharmaceuticals and polymers. The compound’s use in the Suzuki–Miyaura coupling reaction has made it a valuable tool in organic synthesis .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the rate of hydrolysis of similar boronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions of the reaction environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 2,6-difluoro-4-(methylthio)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoro-methylthio-phenol derivatives, while reduction can produce difluoro-methylthio-phenyl derivatives .

Scientific Research Applications

2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-methoxyphenylboronic acid pinacol ester
  • 2,6-Difluoro-4-formylphenylboronic acid pinacol ester

Uniqueness

2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is

Properties

IUPAC Name

2-(2,6-difluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)11-9(15)6-8(19-5)7-10(11)16/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNRDQCFASRPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,3-difluoro-5-(methylthio)benzene (0.800 g, 4.99 mmol) in dry THF (25 mL) under nitrogen at −78° C., n-BuLi in THF (1.6 M; 3.28 mL, 5.24 mmol) was added slowly while keeping the internal temperature below −65° C. The reaction mixture was stirred at −78° C. for 2 h. 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.07 g, 5.74 mmol) was then added. The reaction mixture was allowed to warm to room temperature for 2 h, and then quenched with aq. NaHCO3 and extracted with EtOAc. The organic extracts were washed with brine, dried, filtered and concentrated under reduced pressure to yield the crude sub-title compound (1.42 g, 99%) as a viscous liquid.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3.28 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two

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